molecular formula C13H25NO B14508739 3-(Dimethylamino)-2-methyldec-4-YN-2-OL CAS No. 62753-04-2

3-(Dimethylamino)-2-methyldec-4-YN-2-OL

Cat. No.: B14508739
CAS No.: 62753-04-2
M. Wt: 211.34 g/mol
InChI Key: MZAFAUWNPDAQTQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyldec-4-YN-2-OL: is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a hydroxyl group attached to a decyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL can be achieved through several methods. One common approach involves the reaction of a suitable alkyne precursor with a dimethylamine source under controlled conditions. For example, the reaction of 3-dimethylamino-1-propyne with a methylating agent can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures (around 70°C) to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or halides.

Scientific Research Applications

3-(Dimethylamino)-2-methyldec-4-YN-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62753-04-2

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

3-(dimethylamino)-2-methyldec-4-yn-2-ol

InChI

InChI=1S/C13H25NO/c1-6-7-8-9-10-11-12(14(4)5)13(2,3)15/h12,15H,6-9H2,1-5H3

InChI Key

MZAFAUWNPDAQTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C(C)(C)O)N(C)C

Origin of Product

United States

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